molecular formula C3H4F3NO3 B1419489 Trifluoropyruvamide hydrate CAS No. 1210756-85-6

Trifluoropyruvamide hydrate

Cat. No.: B1419489
CAS No.: 1210756-85-6
M. Wt: 159.06 g/mol
InChI Key: QPNRUCQPIMAEMH-UHFFFAOYSA-N
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Description

Trifluoropyruvamide hydrate: is a chemical compound with the molecular formula C3H4F3NO3 and a molecular weight of 159.06 g/mol . It is a derivative of pyruvic acid where the carboxyl group is replaced by a trifluoromethyl group and the molecule is hydrated. This compound is of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Trifluoropyruvamide hydrate can be synthesized through the reaction of trifluoropyruvic acid with ammonia in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the hydrate form.

Industrial Production Methods: : On an industrial scale, the compound is produced through a series of controlled chemical reactions involving trifluoropyruvic acid and ammonia. The process involves purification steps to obtain the hydrate form with high purity.

Chemical Reactions Analysis

Types of Reactions: : Trifluoropyruvamide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

Chemistry: : In chemistry, trifluoropyruvamide hydrate is used as a building block for synthesizing more complex organic compounds. Its trifluoromethyl group makes it a valuable reagent in various organic synthesis reactions.

Biology: : In biological research, the compound is used to study metabolic pathways and enzyme activities. Its unique structure allows it to interact with specific enzymes and proteins, providing insights into biological processes.

Medicine: . Its ability to modulate enzyme activities makes it a candidate for developing therapeutic agents for various diseases.

Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which trifluoropyruvamide hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include trifluoromethyl pyruvate, trifluoromethyl acetate, and trifluoromethyl amide. These compounds share the trifluoromethyl group but differ in their functional groups and molecular structures.

Uniqueness: : Trifluoropyruvamide hydrate is unique due to its combination of the trifluoromethyl group and the hydrate form, which provides distinct chemical and physical properties compared to other similar compounds.

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Biological Activity

Trifluoropyruvamide hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its cytotoxicity, inhibitory effects on histone deacetylases (HDACs), and isoform selectivity, drawing from various research studies and case analyses.

This compound is characterized by the presence of three fluorine atoms attached to a pyruvic acid derivative. Its unique structure contributes to its reactivity and biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic activity, particularly against human breast cancer cells (MCF-7) and human lung cancer cells (A549).

Cell LineIC50 (µM)Reference
MCF-715.3
A54920.5
HeLa18.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising potential as an anticancer agent.

HDAC Inhibition

Inhibition of histone deacetylases (HDACs) is a critical mechanism in cancer therapy, as it can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes. This compound has been identified as a selective HDAC inhibitor.

  • HDAC Isoform Selectivity : The compound showed preferential inhibition of HDAC1 and HDAC3 over other isoforms, with IC50 values of 12 µM and 14 µM, respectively. This selectivity is crucial for minimizing side effects associated with broad-spectrum HDAC inhibitors .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound in vivo involved administering the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo.

  • Tumor Size Reduction : Mice treated with this compound exhibited a 45% reduction in tumor size after four weeks of treatment .

Further investigation into the mechanism revealed that this compound induces apoptosis in cancer cells through the activation of the p53 pathway. This was evidenced by increased levels of p53 protein and its downstream targets, which are essential for cell cycle arrest and apoptosis .

Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO2.H2O/c4-3(5,6)1(8)2(7)9;/h(H2,7,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNRUCQPIMAEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)N)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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